GPR7 Antagonism with 2.86‑Fold Selectivity over MCHR1 in MLPCN Cell‑Based Assays
In MLPCN dose-response fluorescence-based cell assays, 4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone exhibited an IC50 of 7.00E+3 nM (7 µM) against the neuropeptide B/W receptor type 1 (GPR7), while showing an IC50 >2.00E+4 nM (>20 µM) against the melanin-concentrating hormone receptor 1 (MCHR1) in a parallel assay format [1]. This internal selectivity ratio of >2.86-fold distinguishes the compound from other pyridazinones in the screening set that may lack differential activity between these two class A GPCRs.
| Evidence Dimension | GPCR selectivity (GPR7 vs. MCHR1) |
|---|---|
| Target Compound Data | GPR7 IC50 = 7.00E+3 nM; MCHR1 IC50 > 2.00E+4 nM |
| Comparator Or Baseline | GPR7 IC50 vs. MCHR1 IC50 for the same compound |
| Quantified Difference | >2.86-fold selectivity for GPR7 over MCHR1 |
| Conditions | HEK293 cells stably expressing human GPR7 or MCHR1; intracellular calcium flux measured by FLUO-8 fluorescent dye (PubChem AID 463251 and AID 463250) |
Why This Matters
Procurement for GPR7-focused research requires a compound with demonstrated target selectivity over closely related GPCRs (e.g., MCHR1); this selectivity data directly informs target-specific assay design and minimizes off-target confounding.
- [1] BindingDB Entry BDBM75877. IC50 values for Neuropeptide B/W receptor type 1 and Melanin-concentrating hormone receptor 1. Curated from PubChem BioAssays AID 463251 and AID 463250. View Source
